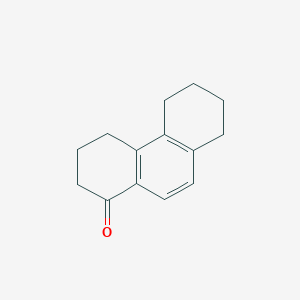
3,4,5,6,7,8-Hexahydrophenanthren-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,6,7,8-Hexahydrophenanthren-1(2H)-one is an organic compound that belongs to the class of phenanthrenes. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This particular compound is a hydrogenated derivative of phenanthrene, which means it has additional hydrogen atoms compared to the parent structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6,7,8-Hexahydrophenanthren-1(2H)-one can be achieved through several synthetic routes. One common method involves the hydrogenation of phenanthrene under high pressure and temperature in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction conditions typically include:
Temperature: 100-200°C
Pressure: 50-100 atm
Catalyst: Pd/C
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient hydrogenation. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6,7,8-Hexahydrophenanthren-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: H₂, Pd/C, LiAlH₄
Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃)
Major Products
Oxidation: Phenanthrenequinone, carboxylic acids
Reduction: Hexahydro derivatives
Substitution: Halogenated or nitrated phenanthrenes
Scientific Research Applications
3,4,5,6,7,8-Hexahydrophenanthren-1(2H)-one has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying hydrogenation reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3,4,5,6,7,8-Hexahydrophenanthren-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound, which lacks the additional hydrogen atoms.
1,2,3,4-Tetrahydrophenanthrene: A partially hydrogenated derivative.
9,10-Dihydrophenanthrene: Another hydrogenated derivative with different hydrogenation sites.
Uniqueness
3,4,5,6,7,8-Hexahydrophenanthren-1(2H)-one is unique due to its specific hydrogenation pattern, which can influence its chemical reactivity and biological activity. Compared to other hydrogenated phenanthrenes, it may exhibit distinct properties and applications.
Properties
IUPAC Name |
3,4,5,6,7,8-hexahydro-2H-phenanthren-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYWGTLDPFOAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C2CCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505545 |
Source


|
| Record name | 3,4,5,6,7,8-Hexahydrophenanthren-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75490-06-1 |
Source


|
| Record name | 3,4,5,6,7,8-Hexahydrophenanthren-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
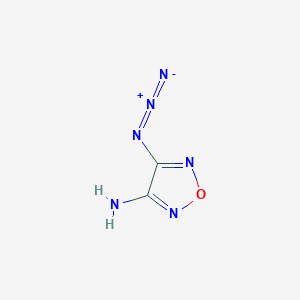

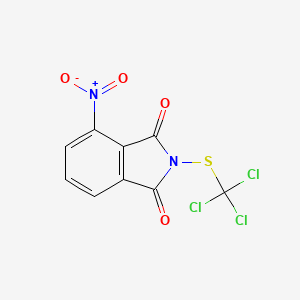
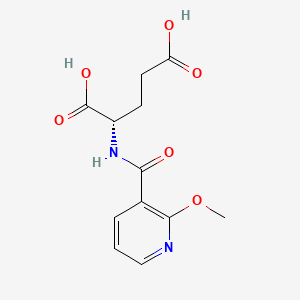
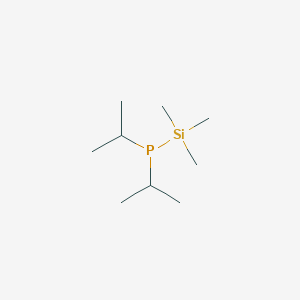


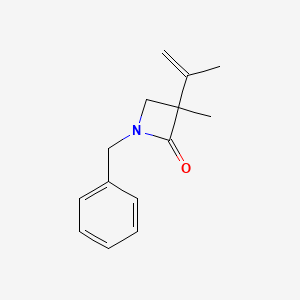


![2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride](/img/structure/B14453594.png)
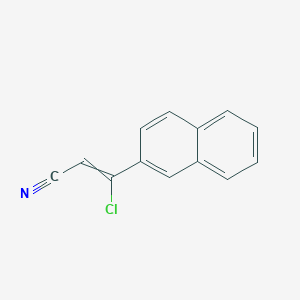
![4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine](/img/structure/B14453604.png)

